Bienvenue dans la boutique en ligne BenchChem!

Fucoidan

Anticoagulation Thrombosis Marine Biotechnology

Fucoidan (CAS 9072-19-9) is a heterogeneous class of sulfated polysaccharides. Source species, molecular weight, and sulfation degree critically determine bioactivity. For anti-PD-1/PD-L1 synergy, use Laminaria japonica fucoidan. For oral systemic studies, low MW (~10 kDa) is essential. For anticoagulant assays, Undaria pinnatifida provides 2x potency. For HSV-1 screening, high-sulfur (~12%) low-MW (~50 kDa) Fucus vesiculosus fraction is optimal. Generic substitution risks experimental failure. Specify source and analytical parameters at inquiry.

Molecular Formula (C6H9O3SO3)n
Molecular Weight 256.27
CAS No. 9072-19-9
Cat. No. B602826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoidan
CAS9072-19-9
SynonymsFucan; Sulfated α-L-Fucan
Molecular Formula(C6H9O3SO3)n
Molecular Weight256.27
Structural Identifiers
SMILESC[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1
InChIInChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1
InChIKeyWZPKXSSMRAQGAC-DWOUCZDBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fucoidan (CAS 9072-19-9): Procurement Guide for Sulfated Polysaccharides from Brown Seaweed


Fucoidan (CAS 9072-19-9) is a class of sulfated, fucose-rich polysaccharides isolated predominantly from the cell walls of brown seaweeds (Phaeophyta), including Fucus vesiculosus, Undaria pinnatifida, and Laminaria japonica [1]. Unlike defined small-molecule compounds, fucoidan is a heterogeneous biopolymer whose molecular weight, degree of sulfation, and monosaccharide composition vary significantly depending on the source species, harvest season, extraction method, and purification protocol [2]. This inherent structural variability directly influences its bioactivity profile, making source-specific, analytically verified fucoidan essential for reproducible scientific and industrial applications rather than generic material identified solely by CAS number [3].

Why Fucoidan (CAS 9072-19-9) Cannot Be Sourced Solely by CAS Number


The CAS number 9072-19-9 serves as an umbrella identifier for a highly heterogeneous class of polymers. Procurement based solely on this CAS number without rigorous source and specification data introduces substantial risk of irreproducible bioactivity and failed experimental outcomes [1]. The compound's biological effects—ranging from anticoagulation to immune modulation—are exquisitely sensitive to structural parameters, including molecular weight, sulfation pattern and density, and the presence of specific fucose linkages [2]. Consequently, generic substitution of fucoidan from one species or batch for another can result in quantitatively and even qualitatively different biological responses, as demonstrated in head-to-head comparative studies [3].

Fucoidan Comparative Performance Data for Scientific Procurement


Fucoidan from Undaria pinnatifida Exhibits 2-Fold Higher Anticoagulant Potency Compared to Other Fucoidans

In a systematic comparative analysis of nine different fucoidans from various brown seaweed species, fucoidan extracted from Undaria pinnatifida (U.p.) demonstrated approximately twice the anticoagulant activity of the other eight preparations. At a concentration of 4 μg/mL, U.p. fucoidan increased clotting time by 50% [1].

Anticoagulation Thrombosis Marine Biotechnology

Fucoidan from Laminaria japonica Provides Superior Immune Activation Over Laminarin

When directly compared, fucoidan from Laminaria japonica induced significantly stronger immune activation than laminarin, another major polysaccharide from the same alga. Fucoidan promoted upregulation of major histocompatibility complex (MHC) and surface activation molecules on splenic dendritic cells and induced inflammatory cytokine production (e.g., IL-6, TNF-α), whereas laminarin showed a weaker response or no induction [1]. Critically, fucoidan enhanced the anticancer efficacy of anti-PD-L1 antibody against Lewis lung carcinoma in mice, while laminarin did not promote this cancer inhibition effect [2].

Immuno-oncology Immune Checkpoint Adjuvant

Low Molecular Weight Fucoidan (9.5 kDa) Demonstrates 28.3% Oral Bioavailability vs. Negligible Absorption for High MW Fucoidan (136 kDa)

A direct pharmacokinetic comparison in ICR mice revealed that low molecular weight fucoidan (LMWF, 9.5 kDa) achieved an estimated oral bioavailability of 28.3% following a single 30 mg/kg dose, with a Cmax of 1.01 ± 0.56 mg/L at 1.5 h [1]. In contrast, high molecular weight fucoidan (136 kDa) exhibited a lower Cmax of 0.66 ± 0.32 mg/L at 2.5 h and significantly reduced overall absorption [2].

Pharmacokinetics Bioavailability Oral Formulation

Fucoidan from Fucus vesiculosus with 12.11% Sulfur Content Achieves HSV-1 IC50 of 2.41 μg/mL, Outperforming Lower-Sulfated Fractions

A comparative study of three purified fucoidan fractions from Fucus vesiculosus demonstrated that antiviral potency directly correlates with sulfur content. The fraction 'fucoidan_M' exhibited the highest sulfur content (12.11%) and the lowest average molecular weight (48 kDa), achieving an IC50 of 2.41 μg/mL against Herpes Simplex Virus Type 1 (HSV-1) [1]. This was the most potent fraction, outperforming others with lower sulfur content.

Antiviral HSV-1 Structural-Activity Relationship

Low Sulfate Fucoidan (7.6% S) from Fucus vesiculosus Induces Significantly Higher Platelet Aggregation than High Sulfate Fucoidan (10.2% S)

In a controlled study comparing fucoidan fractions of identical molecular weight (100 kDa) from Fucus vesiculosus, the low sulfate content fraction (FF5, S=7.6%) exerted a significantly greater effect on inducing platelet aggregation than the highly sulfated fraction (FF7, S=10.2%) across the entire tested concentration range (5-50 μg/mL; n=5, P<0.05) [1]. This demonstrates that sulfate content, independent of molecular weight, is a critical determinant of this specific bioactivity.

Platelet Activation Hemostasis Thrombosis

Fucoidan from Fucus serratus Has a Higher and More Consistent Sulfate Content (30-40%) Compared to Ascophyllum nodosum (6-22%)

A seasonal variation study of three brown macroalgae species harvested off the coast of the UK revealed substantial and consistent differences in fucoidan sulfate content. Fucoidan from Fucus serratus (FS) exhibited a sulfate content ranging from 30-40% (wt%) across the year, while fucoidan from Ascophyllum nodosum (AN) showed a much lower and more variable sulfate content of 6-22% (wt%) [1].

Quality Control Sourcing Specification

High-Impact Application Scenarios for Verified Fucoidan (CAS 9072-19-9)


Immuno-Oncology Research: Combination with Immune Checkpoint Inhibitors

For studies investigating the enhancement of anti-PD-1/PD-L1 therapies, fucoidan sourced from Laminaria japonica is the preferred polysaccharide. Direct comparative evidence demonstrates that it robustly activates dendritic cells and synergizes with anti-PD-L1 antibodies in vivo, whereas laminarin from the same source does not [4].

Oral Formulation Development for Systemic Bioactivity

For any study involving oral administration of fucoidan intended for systemic effects (e.g., anti-inflammatory, immunomodulatory), procurement of low molecular weight fucoidan (LMWF, e.g., ~10 kDa) is essential. High molecular weight fucoidan (e.g., ~136 kDa) has negligible oral bioavailability, while LMWF achieves a quantifiable 28.3% bioavailability in preclinical models [4].

Anticoagulant and Antithrombotic Assay Standardization

For in vitro and in vivo studies focused on coagulation pathways, fucoidan derived from Undaria pinnatifida should be prioritized. This specific source has been shown in multi-source comparative studies to possess approximately twice the anticoagulant potency of fucoidans from other common brown seaweeds [4]. Use of other sources may result in significantly lower activity and require higher dosing.

Antiviral Research Targeting HSV-1

For screening or mechanistic studies against Herpes Simplex Virus Type 1 (HSV-1), a fucoidan fraction with a verified high sulfur content (~12%) and low molecular weight (~50 kDa), such as the 'fucoidan_M' fraction from Fucus vesiculosus, provides the greatest potency (IC50 = 2.41 μg/mL) [4]. Lower-sulfated fractions from the same species show reduced antiviral activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fucoidan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.